4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a unique combination of triazoloquinoline and benzothienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antiviral and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Studied for its potential as a receptor antagonist.
Uniqueness
4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its combined structural features of triazoloquinoline and benzothienopyrimidine, which may confer distinct biological activities and chemical properties not observed in similar compounds.
Properties
Molecular Formula |
C21H17N5S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N5S2/c1-12-10-17-24-25-21(26(17)15-8-4-2-6-13(12)15)28-20-18-14-7-3-5-9-16(14)27-19(18)22-11-23-20/h2,4,6,8,10-11H,3,5,7,9H2,1H3 |
InChI Key |
PBURNGLQUHXHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C6=C(S5)CCCC6 |
Origin of Product |
United States |
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